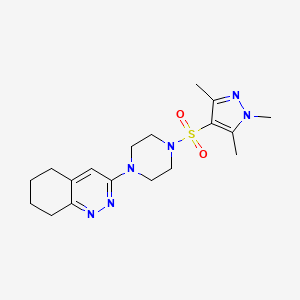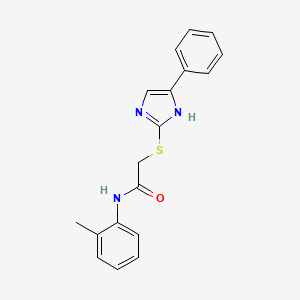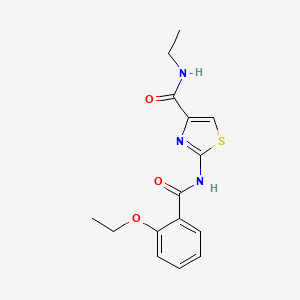![molecular formula C23H17ClFNO3S B2861349 (4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114651-17-0](/img/structure/B2861349.png)
(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H17ClFNO3S and its molecular weight is 441.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clathrate Formation and Host-Guest Interactions
The study by Eto et al. (2011) on the "Role of edge-to-face interaction between aromatic rings in clathrate formation" with benzene guests reveals the significance of aromatic compounds in studying host-guest chemistry. This research suggests the potential of aromatic compounds like "(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" in forming inclusion complexes, which could be useful in developing new materials or drug delivery systems Eto et al., 2011.
Reactivity Towards Nucleophiles
Pouzet et al. (1998) explored the reactivity of a benzo[b]thiophene sulfoxide towards sulfur- and oxygen-containing nucleophiles. This research underscores the utility of aromatic sulfoxides in synthetic chemistry, particularly in functionalizing aromatic rings, which could imply similar reactivity patterns for structurally related compounds in medicinal chemistry or materials science Pouzet et al., 1998.
Spectroscopic and Molecular Investigations
Arasu et al. (2019) conducted a "Spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigation" of a piperidine derivative compound, illustrating the importance of detailed molecular characterization in understanding the properties of chemical compounds. Such studies could be relevant for analyzing the physical and chemical properties of "this compound" and its interactions with biological systems or materials Arasu et al., 2019.
Antitubercular Activity
Bisht et al. (2010) reported the "Synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols." This study highlights the potential of aromatic compounds in developing therapeutics against tuberculosis. It suggests that related compounds might also hold promise in antimicrobial and antitubercular research Bisht et al., 2010.
Molecular Docking and DNA Binding
Guhathakurta et al. (2017) explored the "DNA binding aspects and molecular docking study of a novel Schiff base ligand" indicating the relevance of aromatic compounds in studying interactions with biomolecules. This could point to potential applications of "this compound" in biochemical research or drug design Guhathakurta et al., 2017.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-14-3-9-19(11-15(14)2)26-13-22(23(27)16-4-6-17(24)7-5-16)30(28,29)21-10-8-18(25)12-20(21)26/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAKIBUMIBRUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861268.png)
![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)
![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)
![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)





![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)